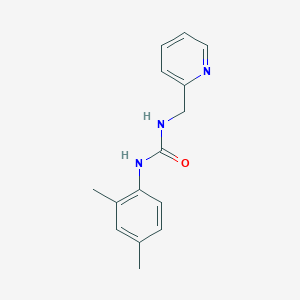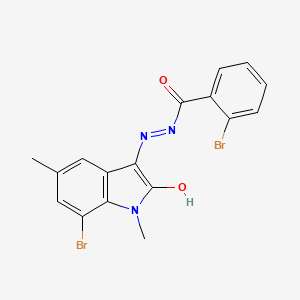
N-(2,4-dimethylphenyl)-N'-(2-pyridinylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-N'-(2-pyridinylmethyl)urea, commonly known as DPI, is a chemical compound that has gained significant attention in scientific research due to its various properties and potential applications. DPI is a urea derivative and is synthesized through a multi-step process involving several chemical reactions.
Wirkmechanismus
The mechanism of action of DPI involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme involved in the de novo pyrimidine biosynthesis pathway. DPI inhibits DHODH by binding to its active site and preventing the conversion of dihydroorotate to orotate. This leads to the depletion of intracellular pyrimidine nucleotides, which ultimately results in the inhibition of cell proliferation and growth.
Biochemical and Physiological Effects:
DPI has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the immune response. DPI has also been found to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress. Additionally, DPI has been found to exhibit anti-inflammatory properties and has been investigated as a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DPI is its potent inhibitory activity against DHODH, which makes it a valuable tool for studying the de novo pyrimidine biosynthesis pathway. DPI has also been found to exhibit low toxicity and high selectivity towards cancer cells, making it a potential anticancer agent. However, one of the limitations of DPI is its poor solubility in water, which can make it challenging to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for DPI research. One potential direction is to investigate its potential as a therapeutic agent for inflammatory diseases. DPI has been found to exhibit anti-inflammatory properties, and further studies could explore its efficacy in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its potential as a combination therapy with other anticancer agents. DPI has been found to exhibit synergistic effects with several other anticancer agents, and further studies could explore its potential as a combination therapy for cancer treatment.
In conclusion, DPI is a urea derivative that has gained significant attention in scientific research due to its various properties and potential applications. Its synthesis involves a multi-step process, and it has been studied for its antitumor, antifungal, and antibacterial properties. The mechanism of action of DPI involves the inhibition of DHODH, and it has been found to exhibit several biochemical and physiological effects. DPI has several advantages and limitations for lab experiments, and there are several future directions for its research.
Synthesemethoden
The synthesis of DPI involves a multi-step process that includes the reaction of 2,4-dimethylphenyl isocyanate with 2-pyridinemethanol to form N-(2,4-dimethylphenyl)-N'-(2-pyridinylmethyl)urea. The reaction is carried out in the presence of a catalyst such as triethylamine and under anhydrous conditions. The resulting product is then purified through recrystallization using an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
DPI has been extensively studied in scientific research due to its potential applications in various fields. DPI has been found to exhibit antitumor activity and has been investigated as a potential anticancer agent. It has also been studied for its antifungal and antibacterial properties. DPI has been found to inhibit the growth of several bacterial and fungal strains, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus.
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-6-7-14(12(2)9-11)18-15(19)17-10-13-5-3-4-8-16-13/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSMYTYSYYCXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825988 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3,4-dimethyl-1-piperazinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6054126.png)
![7-(2,3-difluorobenzyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6054146.png)
![N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B6054147.png)
![4-{[({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B6054148.png)

![3-(5-chloro-2-fluorophenyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6054156.png)
![4-hydroxy-6-methyl-3-[3-(2,4,5-trimethoxyphenyl)acryloyl]-2H-pyran-2-one](/img/structure/B6054159.png)
![2-fluoro-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]benzamide](/img/structure/B6054162.png)
![1-[3-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6054166.png)

![1-(cyclohexylmethyl)-3-hydroxy-3-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6054174.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropyl 4-butoxybenzoate](/img/structure/B6054180.png)
![1-({1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B6054189.png)
